1-{4-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-piperazin-1-yl}-3-(4-methoxy-phenoxy)-propan-2-ol
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Overview
Description
. Its IUPAC name reflects its structure: it contains a piperazine ring, two methoxyphenol moieties, and a propenyl group. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes: The synthetic routes to prepare this compound involve several steps. One approach includes the condensation of a piperazine derivative with a phenolic compound. The reaction proceeds via the formation of a piperazine ring and the attachment of methoxyphenol groups. Detailed reaction conditions and reagents would be essential for laboratory-scale synthesis.
Industrial Production: For industrial production, manufacturers often optimize the synthetic process to achieve high yields and cost-effectiveness. Large-scale production methods may involve continuous flow reactors, solvent selection, and efficient purification techniques.
Chemical Reactions Analysis
Reaction Types:
Oxidation: The compound’s phenolic groups are susceptible to oxidation. Oxidative reactions can lead to the formation of quinones or other derivatives.
Substitution: The piperazine nitrogen can undergo substitution reactions, yielding various derivatives.
Reduction: Reduction of the double bond in the propenyl group could be achieved under specific conditions.
Oxidation: Reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Alkylating agents or acylating agents.
Reduction: Sodium borohydride (NaBH) or catalytic hydrogenation.
Major Products: The major products depend on reaction conditions and regioselectivity. Potential products include derivatives with modified phenolic groups or piperazine substitutions.
Scientific Research Applications
Chemistry:
Polymer Chemistry: The compound’s structure suggests potential use as a monomer for polymerization.
Coordination Chemistry: Its piperazine moiety could coordinate with metal ions.
Drug Development: Researchers explore its pharmacological properties, such as anti-inflammatory or antioxidant effects.
Bioconjugates: The compound may serve as a linker in drug delivery systems.
Materials Science: Applications in coatings, adhesives, or functional materials.
Mechanism of Action
The compound’s mechanism likely involves interactions with cellular receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
While this compound is unique due to its piperazine and dual methoxyphenol groups, similar compounds include coniferyl alcohol and related derivatives . These analogs share structural features but differ in substituents and functional groups.
Properties
Molecular Formula |
C24H34N2O6 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C24H34N2O6/c1-29-21-3-7-23(8-4-21)31-17-19(27)15-25-11-13-26(14-12-25)16-20(28)18-32-24-9-5-22(30-2)6-10-24/h3-10,19-20,27-28H,11-18H2,1-2H3 |
InChI Key |
AAUPHOUSNSWUKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC(COC3=CC=C(C=C3)OC)O)O |
Origin of Product |
United States |
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